

An In-Depth Technical Guide to Octadecyltrimethoxysilane: From Chemical Structure to Surface Functionalization

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Compound of Interest

Compound Name: Octadecyltrimethoxysilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **octadecyltrimethoxysilane** (OTMS), an organosilane compound widely utilized for surface modification. This document details its chemical and physical properties, reaction mechanisms, and standardized protocols for the formation and characterization of self-assembled monolayers (SAMs).

Core Concepts: Chemical Formula and Structure

Octadecyltrimethoxysilane, also known as trimethoxy(octadecyl)silane, is a long-chain alkylsilane.^[1] Its structure is characterized by a long, hydrophobic 18-carbon alkyl chain attached to a hydrophilic trimethoxysilane headgroup.^[1] This amphiphilic nature is central to its function as a surface-modifying agent.

The chemical formula for **octadecyltrimethoxysilane** is $C_{21}H_{46}O_3Si$.^{[2][3]} The molecular structure can be represented by the linear formula $CH_3(CH_2)_{17}Si(OCH_3)_3$.^[4]

Key Structural Features:

- Octadecyl Tail: A $C_{18}H_{37}$ alkyl chain that imparts hydrophobic (water-repellent) properties to a treated surface.

- **Trimethoxysilane Headgroup:** A silicon atom bonded to three methoxy (-OCH₃) groups. These groups are reactive and can be hydrolyzed to form silanol (-SiOH) groups, which then condense to form a stable siloxane network (-Si-O-Si-) on a substrate.^[1]

Physicochemical Properties

The physical and chemical properties of **octadecyltrimethoxysilane** are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

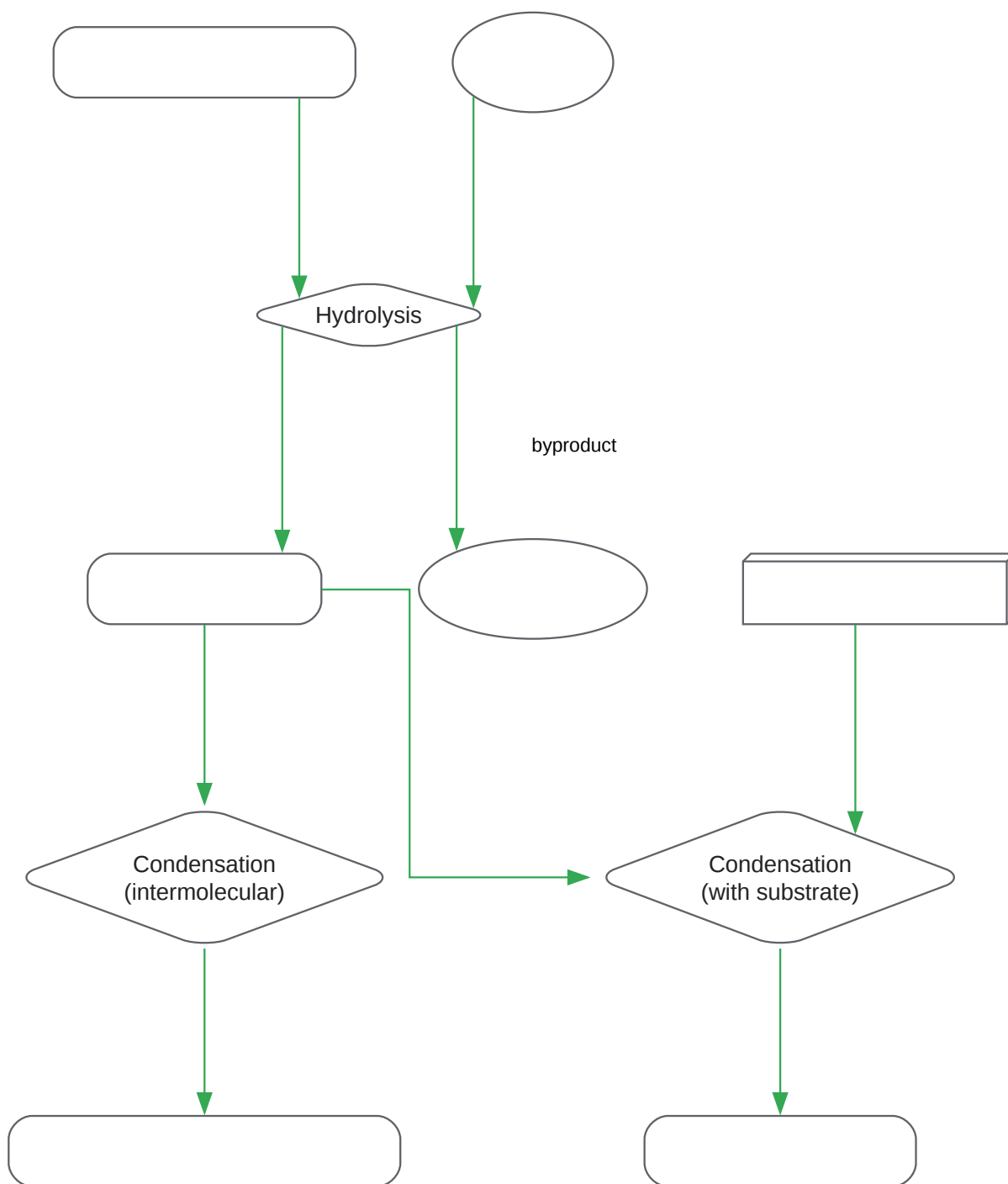
Property	Value	Reference(s)
Molecular Weight	374.67 g/mol	^{[3][5]}
Appearance	Colorless liquid	^[3]
Melting Point	16-17 °C	^{[3][5]}
Boiling Point	170 °C at 0.1 mmHg	^{[5][6]}
Density	0.883 g/mL at 25 °C	^{[3][5]}
Refractive Index (n _{20/D})	1.439	^{[3][5]}
Flash Point	140 °C (284 °F)	^[6]
CAS Number	3069-42-9	^[1]
Solubility	Soluble in chloroform, insoluble in water.	^[5]
Stability	Stable under inert atmosphere; moisture sensitive.	^[5]

Reaction Mechanism: Hydrolysis and Condensation

The primary application of **octadecyltrimethoxysilane** is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. ^[5] This process is driven by a two-step hydrolysis and condensation reaction.

- Hydrolysis: In the presence of water, the methoxy groups ($-\text{OCH}_3$) of the silane headgroup are hydrolyzed to form reactive silanol groups ($-\text{SiOH}$).^[1]
- Condensation: The newly formed silanol groups then condense with hydroxyl groups on the substrate surface, forming strong covalent siloxane bonds ($-\text{Si-O-Substrate}$). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network.^[1]

The following diagram illustrates this reaction pathway.



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Hydrolysis and condensation of **octadecyltrimethoxysilane**.

Experimental Protocols

The successful formation of a high-quality **octadecyltrimethoxysilane** SAM is highly dependent on the experimental procedure. The following sections provide detailed protocols for substrate preparation, SAM deposition, and characterization.

Substrate Preparation

For successful organosilane monolayer formation, substrates must be exceptionally clean and possess surface hydroxyl groups.^{[2][5]}

Materials:

- Substrate (e.g., silicon wafer, glass slide)
- Acetone
- Isopropanol
- Deionized water (ultrapure)
- Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or an oxygen plasma cleaner.

Procedure:

- Sonicate the substrate in acetone for 10-15 minutes to remove organic contaminants.
- Rinse the substrate thoroughly with deionized water.
- Sonicate the substrate in isopropanol for 10-15 minutes.
- Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen gas.
- To generate hydroxyl groups, either:
 - Immerse the cleaned substrate in freshly prepared piranha solution for 10-15 minutes.

- Or, treat the substrate with oxygen plasma for 2-5 minutes.
- Rinse the substrate copiously with deionized water and dry with a stream of nitrogen gas.
- Proceed immediately to the SAM deposition step to prevent surface recontamination.[2]

Self-Assembled Monolayer Deposition

SAMs can be deposited from either a solution or the vapor phase.

- Prepare a 1-5 mM solution of **octadecyltrimethoxysilane** in an anhydrous solvent such as toluene or hexane.[7]
- Immerse the freshly cleaned and hydroxylated substrate into the silane solution in a sealed container. To minimize oxygen exposure, the headspace above the solution can be backfilled with an inert gas like nitrogen or argon.
- Allow the self-assembly to proceed for 2 to 24 hours. Longer deposition times generally result in more ordered monolayers.
- Remove the substrate from the solution and rinse thoroughly with the solvent to remove any physisorbed molecules.
- Sonicate the coated substrate in fresh solvent for 1-3 minutes to remove any loosely bound aggregates.
- Rinse the substrate again with the solvent and dry with a stream of nitrogen gas.
- Optionally, the coated substrate can be annealed at 100-120 °C for 10-30 minutes to promote covalent bonding and ordering of the monolayer.[8]

Vapor-phase deposition can produce highly uniform monolayers with less aggregation compared to solution-phase methods.[8]

- Place the freshly cleaned and hydroxylated substrate inside a vacuum chamber or desiccator.

- Place a small vial containing a few drops of liquid **octadecyltrimethoxysilane** in the chamber, ensuring it is not in direct contact with the substrate.
- Evacuate the chamber to a low pressure (e.g., <1 Torr).[8]
- The **octadecyltrimethoxysilane** will vaporize, creating a saturated atmosphere within the chamber.
- Allow the deposition to proceed for 2-24 hours.[8]
- Vent the chamber with an inert gas and remove the coated substrate.
- Rinse the substrate with an anhydrous solvent and dry with a stream of nitrogen gas.

Characterization of the Self-Assembled Monolayer

The quality and properties of the **octadecyltrimethoxysilane** SAM are typically assessed using a combination of techniques.

This technique measures the hydrophobicity of the surface, providing an indication of the completeness and ordering of the SAM.

- Place the coated substrate on the goniometer stage.
- Dispense a small droplet (2-5 μL) of deionized water onto the surface.
- Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
- A high contact angle (typically $>100^\circ$ for a well-formed OTMS SAM) indicates a hydrophobic surface and a successful deposition.[8]

AFM is used to visualize the topography of the SAM at the nanoscale, revealing information about its uniformity, smoothness, and the presence of any defects or aggregates.

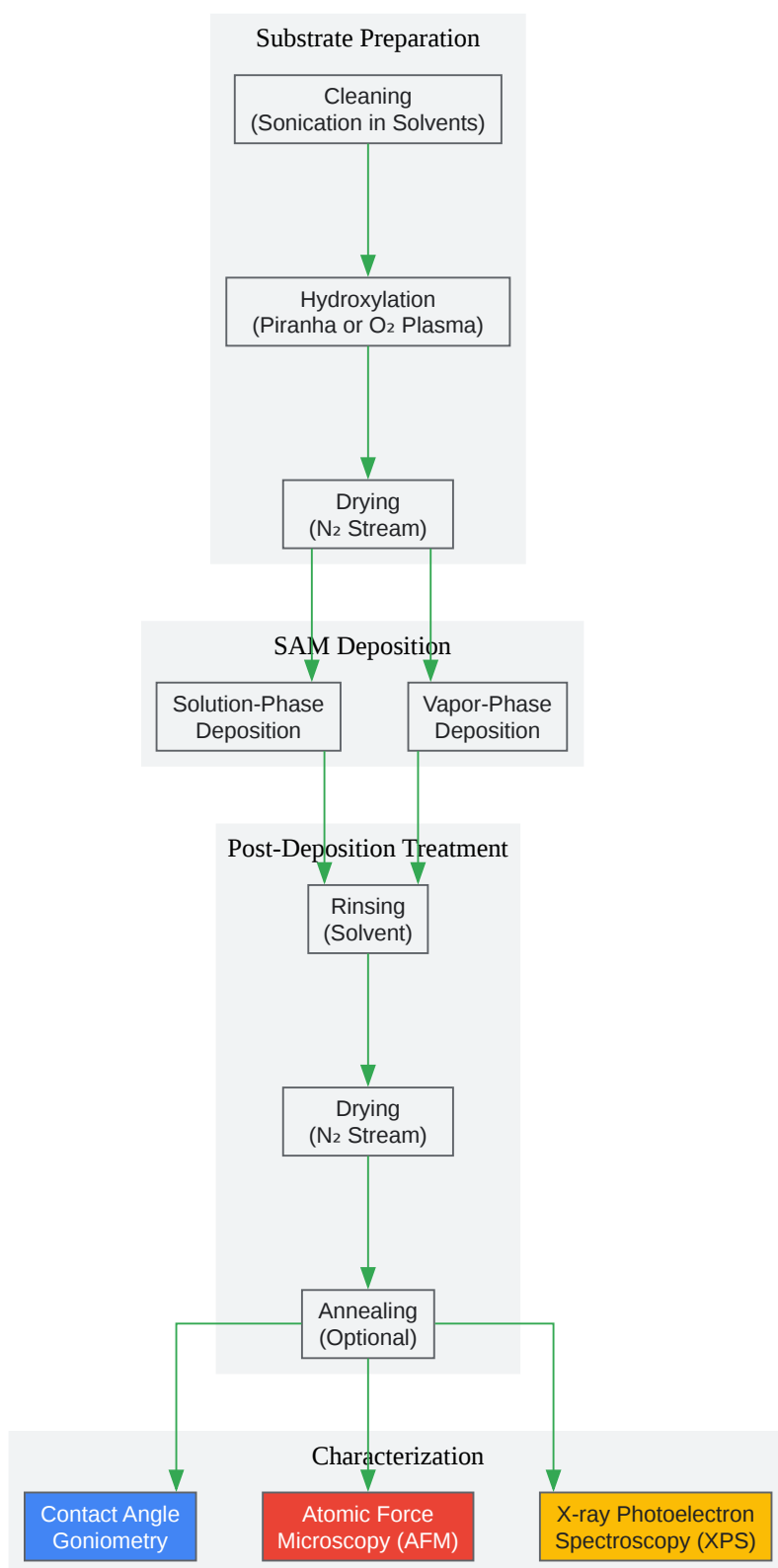
- Mount the coated substrate on the AFM stage.
- Select a suitable AFM tip (typically a silicon nitride tip for tapping mode).

- Engage the tip with the surface and begin scanning in tapping mode to minimize damage to the monolayer.
- Acquire images of the surface topography and phase. A smooth, uniform surface is indicative of a high-quality SAM.

XPS provides information about the elemental composition and chemical states of the elements on the surface, confirming the presence and covalent attachment of the **octadecyltrimethoxysilane**.

- Place the coated substrate in the ultra-high vacuum chamber of the XPS instrument.
- Irradiate the surface with X-rays and measure the kinetic energy of the emitted photoelectrons.
- Acquire survey scans to identify the elements present on the surface. The presence of Si, C, and O peaks is expected.
- Acquire high-resolution scans of the Si 2p, C 1s, and O 1s regions to determine the chemical bonding states and confirm the formation of Si-O-Substrate bonds.

The following diagram outlines the general experimental workflow for surface modification and characterization.



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